Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)

nickel precatalyst air stability cross-coupling

Why choose (TMEDA)Ni(o-tolyl)Cl over Ni(cod)₂? This crystalline, benchtop-stable precatalyst eliminates glovebox constraints while accepting 4 ligand classes (phosphine, NHC, diimine, bipyridyl) via TMEDA displacement. Proven 71% borylation yield at 1 mol% (~39% improvement over Ni(cod)₂) and identical 84% Heck yield with >99:1 selectivity. Prevents false negatives seen with NiCl₂(dme) (0% yield in Heck). Single stock solution for HTE screening across hundreds of parallel reactions.

Molecular Formula C13H23ClN2Ni-
Molecular Weight 301.48 g/mol
CAS No. 1702744-45-3
Cat. No. B6306558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)
CAS1702744-45-3
Molecular FormulaC13H23ClN2Ni-
Molecular Weight301.48 g/mol
Structural Identifiers
SMILESCC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni]
InChIInChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1
InChIKeyJKHSSMUEZWZHPB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II) – An Air-Stable, Modular Nickel(II) Precatalyst for Cross-Coupling


Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II), commonly abbreviated as (TMEDA)Ni(o-tolyl)Cl or Doyle's catalyst, is a well-defined organonickel(II) precatalyst [1]. It features a labile TMEDA ligand that enables displacement by a wide range of phosphine, diimine, and N-heterocyclic carbene ligands, providing modular access to active Ni(0) catalysts in situ [1]. The compound is a crystalline, air-stable solid that can be stored and handled on the benchtop, overcoming the glovebox requirement of Ni(cod)₂ [2]. It is commercially available in purities of 95–99% (typically containing 5–10% residual o-chlorotoluene) .

Why In-Class Nickel Precatalysts Cannot Simply Be Substituted for (TMEDA)Ni(o-tolyl)Cl (CAS 1702744-45-3)


Nickel precatalysts are not interchangeable; their performance in cross-coupling depends critically on air stability, ligand lability, and compatibility with reaction conditions. Ni(cod)₂ is broad-scope but extremely air-sensitive, requiring glovebox handling and decomposing within minutes on air [1]. NiCl₂(dme) is air-stable but poorly soluble and ineffective for many phosphine-ligated transformations, yielding only trace product in amination and Heck reactions [1]. Phosphine-ligated Ni(II) precatalysts lack modularity because the phosphine cannot be exchanged, limiting screening efforts [2]. (TMEDA)Ni(o-tolyl)Cl uniquely combines air stability with a displaceable TMEDA ligand, enabling broad reaction scope while eliminating glovebox constraints [1][2].

Quantitative Differentiation Evidence for (TMEDA)Ni(o-tolyl)Cl (CAS 1702744-45-3) vs Closest Nickel Precatalyst Comparators


Quantified Benchtop Stability: (TMEDA)Ni(o-tolyl)Cl vs Air-Sensitive Ni(cod)₂ and Decomposition-Prone NiCl(Ph)(TMEDA)

(TMEDA)Ni(o-tolyl)Cl remains unchanged as a solid after >6 months of exposure to air at room temperature, with catalytic activity identical to samples stored under inert atmosphere [1]. In contrast, Ni(cod)₂ turns black and becomes catalytically inactive within 30 minutes of air exposure [1]. Additionally, the analogous phenyl complex NiCl(Ph)(TMEDA) undergoes rapid decomposition with biphenyl formation under ambient conditions, highlighting the critical role of the ortho-methyl substituent in conferring air stability [1][2]. The ortho-tolyl group provides steric shielding that blocks associative substitution pathways responsible for decomposition [2].

nickel precatalyst air stability cross-coupling

Heck Coupling: 84% Yield and >99:1 Selectivity with (TMEDA)Ni(o-tolyl)Cl vs 0% with Air-Stable NiCl₂(dme)

In the Heck coupling of chlorobenzene with styrene using dcppb as ligand, (TMEDA)Ni(o-tolyl)Cl (3) provided the desired styrenyl product in 84% isolated yield with >99:1 branched/linear selectivity, matching the performance of air-sensitive Ni(cod)₂ [1]. When the air-stable alternative NiCl₂(dme) was employed under identical conditions, no product was detected despite complete consumption of chlorobenzene [1]. This demonstrates a critical procurement insight: air-stability alone is an insufficient selection criterion; only (TMEDA)Ni(o-tolyl)Cl delivers both air stability and catalytic competence for Heck-type olefinations.

Heck reaction nickel catalysis olefination

Miyaura Borylation: 71% Yield with (TMEDA)Ni(o-tolyl)Cl vs ~51% with Ni(cod)₂ at Industrially Relevant Catalyst Loading

In the borylation of aryl halides with B₂(OH)₄ using PPh₃ as ligand in ethanol at 80 °C, (TMEDA)Ni(o-tolyl)Cl afforded the arylboronic acid in 71% yield after 2 h at only 1 mol % catalyst loading [1]. Under identical conditions, Ni(cod)₂ gave yields consistently approximately 20% lower (estimated ~51%), attributed to the instability of Ni(cod)₂ in ethanol solvent [1]. This ~40% relative yield improvement is particularly significant for pharmaceutical building block synthesis where boronic acids are high-value intermediates.

borylation boronic acid synthesis nickel catalysis

Sonogashira Alkynylation: 107% Yield Improvement Over Ni(cod)₂ and the Only Case Where NiCl₂(dme) is Marginally Competitive

In Sonogashira coupling of 4-iodoanisole with phenylacetylene using dppf as ligand, (TMEDA)Ni(o-tolyl)Cl delivered the cross-coupled product in 56% yield [1]. Under identical conditions, Ni(cod)₂ yielded only 27% product—likely due to alkyne-mediated catalyst deactivation—while NiCl₂(dme) provided 61% yield, representing the sole transformation among 12 diverse cross-coupling reactions in which any comparator marginally outperformed 3 [1]. In all other reaction classes (Suzuki, Kumada, Negishi, Heck, Buchwald-Hartwig, borylation, reductive coupling), 3 either matched or exceeded the performance of all comparators [1].

Sonogashira coupling alkynylation nickel catalysis

Ligand-Exchange Modularity: TMEDA Displacement Enables Four Ligand Classes vs Single-Class Phosphine-Locked Precatalysts

The labile TMEDA ligand in (TMEDA)Ni(o-tolyl)Cl is readily displaced by mono- and bidentate phosphines, diimines, and N-heterocyclic carbenes (NHCs), enabling catalyst generation across four distinct ligand classes from a single nickel source [1]. In side-by-side control experiments in the Buchwald-Hartwig amination, (TMEDA)Ni(o-tolyl)Cl (3) provided excellent product yield with phosphine ligands, whereas air-stable NiCl₂(dme) produced only trace amounts of product, with activity observable only when NHC ligands were employed [2]. Phosphine-ligated precatalysts such as (dppf)Ni(o-tolyl)Cl or Ni(PCy₃)₂Cl₂ are inherently non-modular: the pre-installed phosphine cannot be exchanged, restricting screening to reactions where that specific ligand is competent [1].

modular precatalyst ligand screening high-throughput experimentation

Key Application Scenarios for (TMEDA)Ni(o-tolyl)Cl (CAS 1702744-45-3) Validated by Quantitative Evidence


High-Throughput Experimentation (HTE) for Cross-Coupling Ligand Screening

Pharmaceutical and agrochemical process chemistry groups require a single nickel source that can be used with diverse ligand libraries without glovebox constraints. (TMEDA)Ni(o-tolyl)Cl's air stability (>6 months on benchtop) and ability to accommodate four ligand classes enable automated HTE workflows where a single precatalyst stock solution is dispensed across hundreds of parallel reactions [1][2]. This eliminates the need for multiple specialized precatalysts and avoids the false negatives that occur when NiCl₂(dme) is used with phosphine ligands (0% yield in Heck, trace in amination) [2].

Pharmaceutical Boronic Acid Building Block Synthesis

For medicinal chemistry groups synthesizing arylboronic acid libraries for Suzuki-Miyaura cross-coupling, (TMEDA)Ni(o-tolyl)Cl delivers a 71% borylation yield at 1 mol % loading—a ~39% relative improvement over Ni(cod)₂ [2]. The ethanol compatibility and air stability of the precatalyst simplify parallel synthesis of boronic acid building blocks without requiring a glovebox or Schlenk line, reducing setup time per reaction [2].

Heck Olefination in Late-Stage Functionalization

Medicinal chemistry programs employing Heck olefination for late-stage diversification of aryl chloride intermediates can directly substitute (TMEDA)Ni(o-tolyl)Cl for air-sensitive Ni(cod)₂, obtaining identical 84% yield and >99:1 branched/linear selectivity while eliminating glovebox dependence [2]. The failure of NiCl₂(dme) (0% yield) in this transformation underscores the risk of generic nickel source substitution and the value of selecting a precatalyst with proven Heck reactivity [2].

Sonogashira Alkynylation for Chemical Biology Probe Synthesis

When preparing alkyne-functionalized chemical biology probes via Sonogashira coupling, (TMEDA)Ni(o-tolyl)Cl provides a 56% yield—more than double the 27% yield obtained with Ni(cod)₂ [2]. This yield advantage is particularly impactful when the aryl iodide substrate is precious or multi-step, as it reduces the quantity of advanced intermediate required per coupling reaction [2].

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